Gastroprotective Efficacy: In Vivo Differentiation of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline from Indomethacin
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline significantly decreased inflammatory biomarkers and increased gastroprotective mediator levels (PGE2 and mucin), both with P-values below 0.05, in contrast to the effects of indomethacin [1]. This contrasts with 2,3-dichloroquinoxaline derivatives without the 6-trifluoromethoxy group, which have been primarily characterized for antibacterial rather than gastroprotective activity [2].
| Evidence Dimension | In vivo gastroprotective activity in rat gastric ulcer model |
|---|---|
| Target Compound Data | Significantly decreased inflammatory biomarkers; significantly increased PGE2 and mucin levels (P < 0.05) |
| Comparator Or Baseline | Indomethacin (positive control for ulcer induction) |
| Quantified Difference | P-values below 0.05 for both biomarker reduction and mediator elevation relative to indomethacin |
| Conditions | Indomethacin-induced gastric ulcer model in rats; 2024 study |
Why This Matters
This demonstrates that the 6-trifluoromethoxy substitution confers a distinct in vivo pharmacological profile not observed with 2,3-dichloroquinoxaline alone, which primarily exhibits antibacterial activity.
- [1] Ibrahem, K., Daghistani, H., Almoghrabi, Y., et al. (2024). Mitigation of Indomethacin-Induced Gastric Ulcer in Rats by 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline: Modulation of Inflammatory Mechanisms. Journal of Contemporary Medical Sciences. View Source
- [2] Abbas, H. S., Al-Marhabi, A. R., & Ammar, Y. A. (2017). Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents. Acta Poloniae Pharmaceutica, 74(2), 445-458. View Source
